

[Leu3]-Oxytocin Receptor Binding Profile: A Technical Guide

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Compound of Interest

Compound Name: [Leu3]-Oxytocin

Cat. No.: B12424048

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Abstract

This technical guide provides a comprehensive overview of the binding profile of **[Leu3]-Oxytocin** at the oxytocin receptor (OXTR). The OXTR, a class A G-protein coupled receptor (GPCR), is a critical mediator of various physiological processes, including parturition, lactation, and social behavior. Understanding the interaction of oxytocin analogs, such as **[Leu3]-Oxytocin**, with this receptor is paramount for the development of novel therapeutics with improved selectivity and efficacy. This document details the receptor's primary signaling cascades, provides standardized experimental protocols for assessing ligand binding, and presents available quantitative binding data for oxytocin and related analogs. Due to a lack of specific quantitative binding data for **[Leu3]-Oxytocin** in the available scientific literature, this guide emphasizes the established methodologies for its determination and the known structure-activity relationships for substitutions at position 3 of the oxytocin peptide.

Introduction to the Oxytocin Receptor (OXTR)

The oxytocin receptor is a 389-amino acid transmembrane protein belonging to the rhodopsin-type class I GPCR superfamily^[1]. The gene encoding the human OXTR is located on chromosome 3p25. The receptor is expressed in a wide range of tissues, including the uterus, mammary glands, brain, and heart. Oxytocin, a nonapeptide hormone, is its primary endogenous ligand. The OXTR can also be activated by the structurally similar peptide, arginine vasopressin (AVP), albeit with lower affinity.

The binding of an agonist, such as oxytocin, to the OXTR induces a conformational change in the receptor, leading to the activation of intracellular G-proteins and the subsequent initiation of downstream signaling cascades.

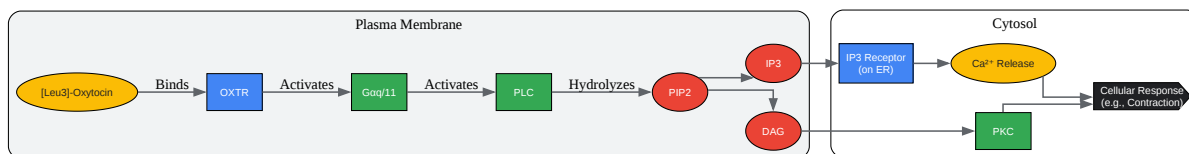
Signaling Pathways of the Oxytocin Receptor

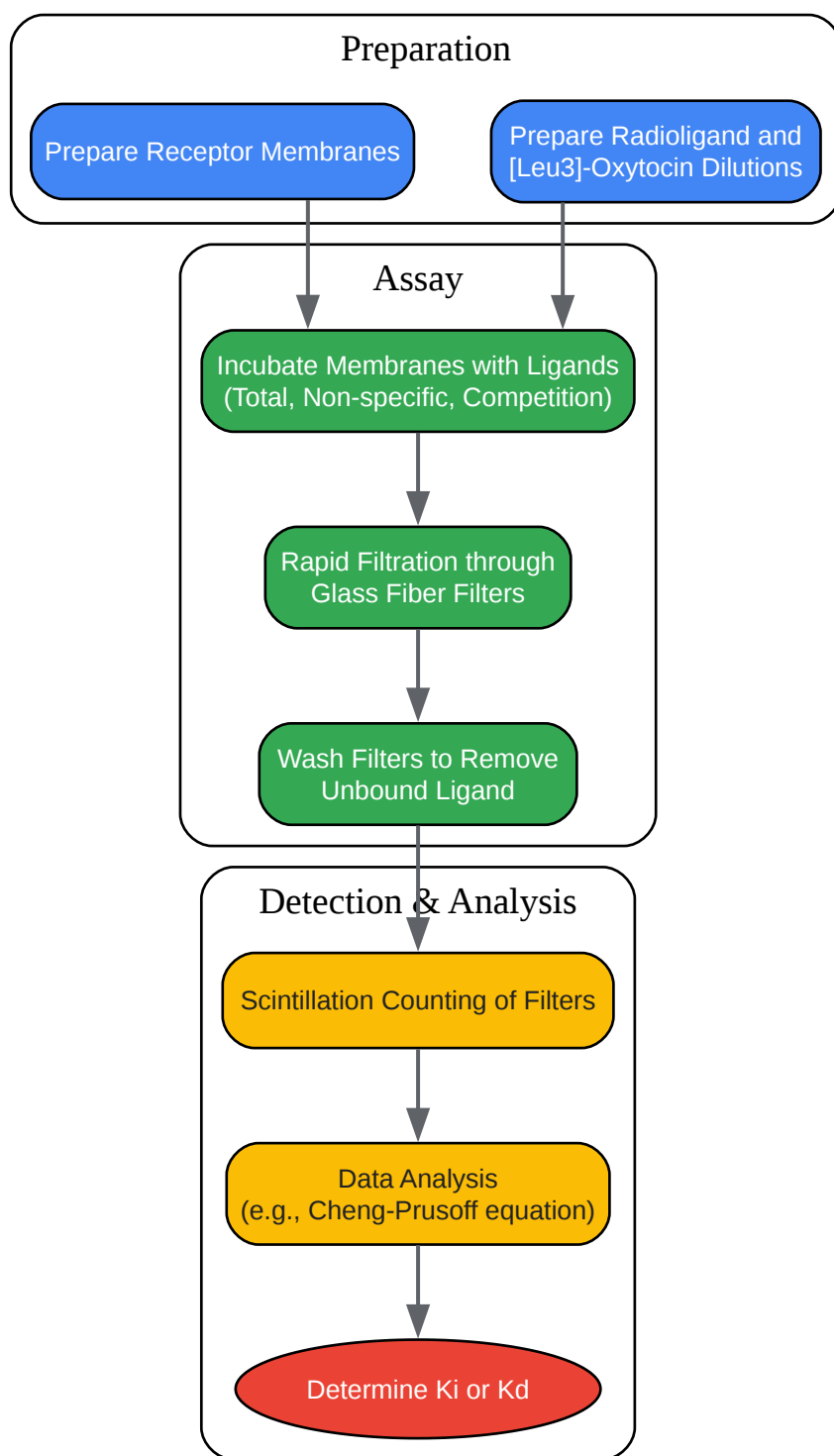
The OXTR primarily couples to Gαq/11 G-proteins, but can also interact with other G-protein subtypes, leading to a diversity of cellular responses. The major signaling pathways are detailed below.

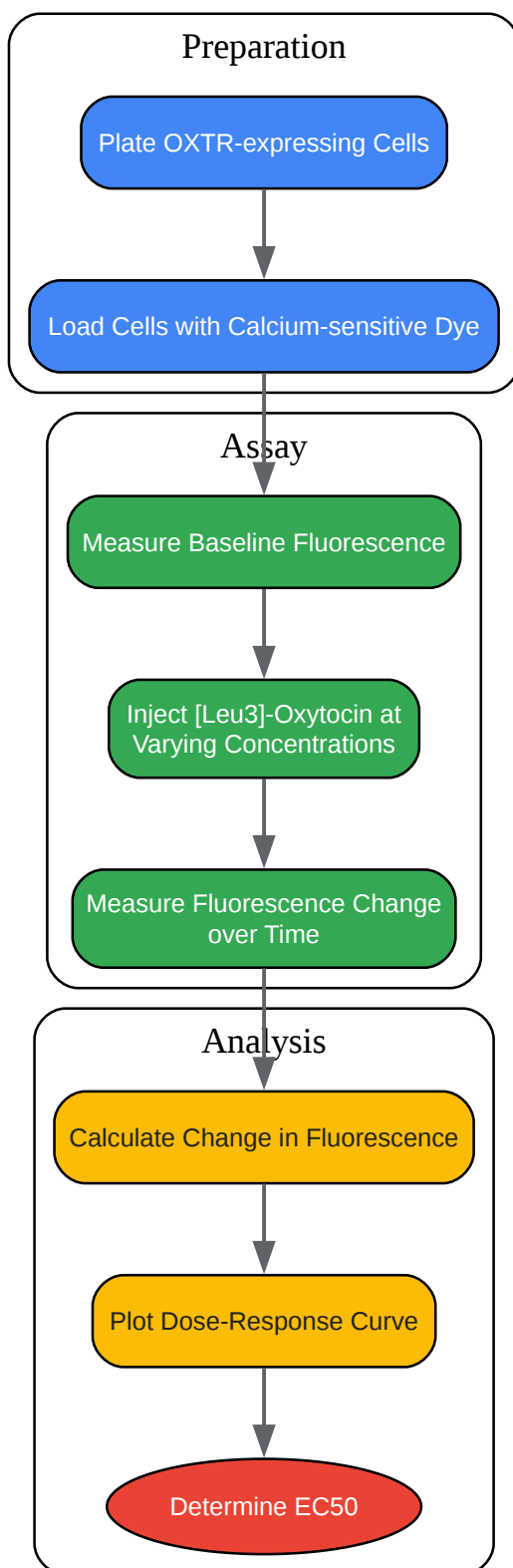
Gαq/11-PLC-IP3-Ca²⁺ Pathway

This is the canonical and most well-characterized signaling pathway for the OXTR.

- **Activation:** Upon agonist binding, the OXTR activates the Gαq/11 protein.
- **Second Messenger Production:** The activated Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
- **Cellular Response:** The increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various physiological effects, including smooth muscle contraction (e.g., uterine contractions during labor).







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References

- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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